Developing Prodrugs: If promising biological activities are identified, future research could focus on designing and synthesizing prodrugs of (3-Phenylpropyl)(propyl)amine. This approach could aim to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, for potential therapeutic applications. []
The synthesis of (3-Phenylpropyl)(propyl)amine can be achieved through several methods, with reductive amination being a common approach. The general procedure involves:
The yield for this synthesis can vary, but reported yields are around 73% to 88%, depending on the specific conditions and reagents used .
The molecular structure of (3-Phenylpropyl)(propyl)amine consists of a propan-1-amine chain linked to a phenyl group at the third carbon position. Key features include:
CCCCC(C1=CC=CC=C1)N
and InChI as InChI=1S/C12H19N/c1-2-5-11(6-3-4-7-12)13/h2,5,7,11H2,1H3,(H,13)
.The compound exhibits a three-dimensional conformation that allows for interactions with various receptors and enzymes due to its spatial arrangement.
(3-Phenylpropyl)(propyl)amine participates in several chemical reactions typical of amines:
These reactions are significant in synthetic organic chemistry and medicinal chemistry for developing new compounds with desired properties .
The mechanism of action for (3-Phenylpropyl)(propyl)amine is primarily related to its interactions with neurotransmitter systems. It may act as a substrate or inhibitor for various transporters and receptors involved in neurotransmission:
These mechanisms make (3-Phenylpropyl)(propyl)amine relevant in pharmacological studies aimed at understanding mood disorders and neuropharmacology .
The physical and chemical properties of (3-Phenylpropyl)(propyl)amine include:
These properties influence its bioavailability and interaction with biological membranes.
(3-Phenylpropyl)(propyl)amine has several scientific applications:
(3-Phenylpropyl)(propyl)amine belongs to the organic compound class of phenylpropylamines, defined by a benzene ring connected to a three-carbon chain terminating in an amine group. According to Chemical Taxonomy systems like ClassyFire, this specific molecule falls under the subclass of N-alkylphenylpropylamines due to the presence of two alkyl substituents (phenylpropyl and propyl) on the nitrogen atom [4]. The compound exhibits structural features characteristic of this subclass:
This molecular configuration confers distinct physicochemical properties, as shown in the comparative analysis below:
Table 1: Comparative Physicochemical Properties of Structurally Related Amines
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
---|---|---|---|---|---|
(3-Phenylpropyl)(propyl)amine | C₁₂H₁₉N | 177.29 | Not reported | Not reported | Not reported |
3-Phenylpropylamine (primary) | C₉H₁₃N | 135.21 | 221 | 0.951 | 1.524 |
N-Methyl-3-phenylpropylamine | C₁₀H₁₅N | 149.24 | Not reported | Not reported | Not reported |
Dipropylamine | C₆H₁₅N | 101.19 | 110 | 0.738 | 1.405 |
Data compiled from [4] [5] [10]
The extended carbon framework (phenylpropyl + propyl) differentiates this molecule from simpler phenethylamine derivatives and influences its hydrophobic character, as evidenced by the predicted logP value of approximately 2.5-3.0, suggesting moderate lipophilicity [4]. This property potentially enhances membrane permeability compared to shorter-chain analogs like amphetamine derivatives. The compound's basic character stems from the secondary amine group, with an estimated pKa of ~10.5, similar to other aliphatic amines, indicating significant protonation at physiological pH and implications for receptor binding interactions [5].
The exploration of phenylpropylamine derivatives in medicinal chemistry began gaining significant attention in the mid-20th century, with (3-Phenylpropyl)(propyl)amine emerging as part of systematic structure-activity relationship (SAR) studies investigating nitrogen substituent effects on biological activity. Early research focused on neurotransmitter analog development, particularly as researchers sought to modify endogenous amine structures to enhance CNS penetration and metabolic stability [6].
A landmark development occurred with the 1989 patent (US5618968) filed by Zdravko Crnic and Srecko Kirin, which detailed synthetic methodologies for preparing N-substituted derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, establishing foundational synthetic routes applicable to compounds like (3-Phenylpropyl)(propyl)amine [2]. This patent highlighted the pharmaceutical potential of structurally modified phenylpropylamines and spurred further investigations into diverse N-alkyl substitutions.
The compound's experimental status is reflected in drug databases, where it remains classified as an investigational compound without FDA or international regulatory approval for therapeutic use. DrugBank specifically designates it as "US Approved: NO" and "Other Approved: NO" [2]. The historical trajectory of research on this compound exemplifies the medicinal chemistry strategy of systematic molecular manipulation – exploring nitrogen alkylation to modulate receptor affinity, selectivity, and pharmacokinetic profiles while retaining the core phenylpropylamine scaffold associated with neuroactive properties.
(3-Phenylpropyl)(propyl)amine exhibits a strategic structural extension of fundamental neurotransmitter scaffolds. Its molecular architecture incorporates key features of endogenous monoamines while introducing modifications that alter receptor interaction profiles:
Phenethylamine Core Modification: The compound retains the phenethylamine backbone (benzene-ethylamine) present in dopamine, norepinephrine, and serotonin regulators but extends the ethyl chain to a propyl chain (benzene-propylamine). This elongation potentially influences conformational flexibility and receptor docking geometry. The additional methylene group in the side chain may allow different binding modes compared to phenethylamine at aminergic receptors [6].
Secondary Amine Configuration: Unlike primary amine neurotransmitters, the replacement of one amine hydrogen with a propyl group creates a secondary amine that reduces hydrogen-bonding capacity while increasing steric bulk and lipophilicity. This modification mirrors that seen in clinically significant compounds like selegiline (N-methylpropagylamine), where N-alkylation enhances blood-brain barrier penetration and modifies metabolic susceptibility [9].
Biological Target Implications: Structural analogs suggest potential activity at monoamine regulatory systems. The compound 3-phenylpropylamine (hydrocinnamylamine), which shares the phenylpropylamine backbone, demonstrates inhibitory activity against human serine proteases (trypsin-2) and monoamine oxidase enzymes, indicating possible enzyme modulation capabilities for the propyl-substituted derivative [2] [6]. The N-propyl extension may further enhance interactions with these targets through hydrophobic pocket accommodation.
The structural characteristics position (3-Phenylpropyl)(propyl)amine within a crucial molecular space between simple neurotransmitters (e.g., dopamine, molecular weight 153.18 g/mol) and complex psychoactive substances (e.g., amphetamines). Its extended chain length and N-substitution pattern likely reduce direct receptor agonist activity while potentially conferring novel modulatory functions at enzymes processing endogenous amines. The molecule serves as a compelling prototype for investigating how strategic extensions of phenethylamine-based neurochemicals can yield compounds with altered selectivity profiles and potentially valuable pharmacological properties.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7